molecular formula C7H8Cl2N2O2 B6167426 1-(4-chloro-2-nitrophenyl)methanamine hydrochloride CAS No. 67567-37-7

1-(4-chloro-2-nitrophenyl)methanamine hydrochloride

Cat. No.: B6167426
CAS No.: 67567-37-7
M. Wt: 223.1
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Description

1-(4-Chloro-2-nitrophenyl)methanamine hydrochloride is a primary amine salt featuring a chloronitrophenyl group. The compound’s structure consists of a benzene ring substituted with a chlorine atom at the para position and a nitro group at the ortho position, linked to a methylamine moiety via a single carbon bridge. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications .

Key properties:

  • Molecular Formula: C₇H₈ClN₂O₂·HCl
  • Molecular Weight: 237.52 g/mol
  • Functional Groups: Chloro (electron-withdrawing), nitro (electron-withdrawing), and primary amine (basic).

Properties

CAS No.

67567-37-7

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 4-chlorotoluene to form 4-chloro-2-nitrotoluene, followed by the conversion of the methyl group to a methanamine group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by reductive amination using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is primarily based on its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the activity of enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen and Nitro Group Positioning
  • 1-(3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

    • Substitutes chlorine with fluorine and shifts nitro to the para position.
    • Fluorine’s electronegativity increases polarity but reduces steric bulk compared to chlorine.
    • Altered electronic effects may influence receptor binding in biological systems .
  • (4-Methoxy-2-nitrophenyl)methanamine Hydrochloride

    • Replaces chlorine with methoxy (electron-donating).
    • Methoxy groups enhance aromatic ring electron density, affecting electrophilic substitution reactivity.
    • Reduced steric hindrance compared to chloro-nitro derivatives .
Heterocyclic Analog: (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride
  • Replaces benzene with a thiazole ring (heterocyclic).
  • Thiazole’s sulfur and nitrogen atoms enable hydrogen bonding and π-π interactions.
  • Enhanced metabolic stability due to heterocyclic rigidity .

Modifications to the Amine Moiety

Secondary and Tertiary Amines
  • N-(4-Chloro-2-nitrophenyl)propane-1,3-diamine Hydrochloride

    • Features a propane chain with a secondary amine.
    • Increased flexibility may improve solubility but reduce target specificity.
    • The additional amine allows for further functionalization (e.g., acylation) .
  • (R)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride

    • Chiral center (R-configuration) and methylated amine.
    • Stereochemistry influences receptor binding; methylation reduces basicity and alters pharmacokinetics .

Hybrid Structures with Additional Functional Groups

Nitrothiophene Derivatives
  • N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine Hydrochloride
    • Incorporates a nitrothiophene ring instead of benzene.
    • Thiophene’s aromaticity and nitro group enhance redox activity, relevant in prodrug design.
    • LCMS data (tR = 1.21 min, m/z = 373) confirm distinct chromatographic behavior compared to phenyl analogs .

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties Reference
1-(4-Chloro-2-nitrophenyl)methanamine HCl 237.52 Cl (para), NO₂ (ortho) High polarity, moderate solubility
1-(3-Fluoro-4-nitrophenyl)methanamine HCl 221.61 F (meta), NO₂ (para) Enhanced metabolic stability
(4-Methoxy-2-nitrophenyl)methanamine HCl 218.64 OMe (para), NO₂ (ortho) Electron-rich aromatic ring
N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine HCl 373.87 Cl, nitrothiophene Redox-active, potential prodrug

Key Research Findings

  • Electronic Effects : Nitro groups decrease aromatic ring electron density, directing electrophilic attacks to meta positions. Chlorine’s inductive effect further polarizes the ring .
  • Biological Activity : Thiazole and thiophene analogs show improved CNS penetration due to lipophilicity, whereas methoxy derivatives exhibit lower toxicity profiles .

Biological Activity

1-(4-Chloro-2-nitrophenyl)methanamine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H8ClN3O2
  • Molecular Weight: 189.61 g/mol
  • CAS Number: 62087-92-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Its nitrophenyl group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is significant in its anticancer and antimicrobial activities.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly against certain human cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic gene expression.

Case Study:
A study evaluated the effects of this compound on the HCT-116 colon cancer cell line. The results showed:

  • IC50 Value: 25 µM
  • Mechanism: Induction of G1 phase cell cycle arrest and increased apoptosis via upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (Bcl-2) .

In Vivo Studies

In vivo studies have supported the findings from in vitro experiments, showing that administration of the compound in animal models resulted in significant tumor reduction. The compound's safety profile was also assessed, revealing no significant toxicity at therapeutic doses.

Comparative Studies

Comparative studies with other similar compounds have shown that while many derivatives exhibit some biological activity, this compound demonstrates superior potency against specific cancer cell lines and pathogens.

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